6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)12-9-6-11-5-8(13-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
NIXDLNBPVXJSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with pyrazine-2-carboxylic acid or its derivatives, which serve as the core heterocyclic scaffold. These compounds are commercially available or can be synthesized via known methods involving oxidation of corresponding heterocyclic precursors.
Functionalization at the 6-Position
Step 1: Nucleophilic Substitution or Electrophilic Aromatic Substitution
- The initial step involves introducing a suitable leaving group (e.g., halogen) at the 6-position of the pyrazine ring through electrophilic substitution, often using bromination or chlorination under controlled conditions.
- For example, bromination is performed by adding bromine slowly to a pyrazine derivative in an inert solvent such as dichloromethane, maintaining the temperature between 20°C and 30°C to control regioselectivity and prevent over-bromination.
Table 1: Bromination Conditions for Pyrazine Derivatives
| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Bromine | Dichloromethane | 20-30°C | 10-20 min | ~80-90 |
Step 2: Amination with Pent-1-yn-3-ylamine
- The halogenated intermediate is then subjected to nucleophilic substitution with pent-1-yn-3-ylamine .
- This reaction is typically performed in polar aprotic solvents such as dehydrated alcohol (e.g., ethanol or methanol) at room temperature or slightly elevated temperatures (25-50°C).
- The aminoalkynyl group attaches via nucleophilic displacement of the halogen, forming the 6-[(Pent-1-yn-3-yl)amino] substituent.
Conversion to Carboxylic Acid
Step 3: Oxidation to the Carboxylic Acid
- The aminoalkynyl-substituted intermediate is oxidized to the corresponding carboxylic acid.
- Common oxidizing agents include potassium permanganate (KMnO₄) , DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) , or tert-butyl hydroperoxide .
- The oxidation is performed in dichloromethane or other suitable solvents under reflux conditions for 8-15 hours, ensuring complete conversion.
Step 4: Purification
- The reaction mixture is cooled, filtered to remove manganese dioxide or other insoluble residues, and then acidified with dilute hydrochloric acid to precipitate the product.
- The crude product is purified via recrystallization or column chromatography to obtain This compound of high purity.
Reaction Conditions and Material Balances
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | Bromine | Dichloromethane | 20-30°C | 10-20 min | 80-90 | Controlled addition to prevent overbromination |
| Amination | Pent-1-yn-3-ylamine | Ethanol | 25-50°C | 2-4 h | 70-85 | Excess amine may be used to drive reaction |
| Oxidation | DDQ / KMnO₄ | Dichloromethane | Reflux (80-100°C) | 8-15 h | 75-90 | Complete oxidation to acid |
Notes on Optimization and Scale-Up
- Temperature control during halogenation is critical to achieve regioselectivity.
- Stoichiometry of reagents, especially the equivalents of bromine and oxidants, influences yield and purity.
- Purification techniques such as recrystallization from suitable solvents (e.g., ethanol, acetic acid) or chromatography are essential for obtaining analytically pure compounds.
- Microwave-assisted synthesis can be employed to accelerate reaction times, especially during amination and oxidation steps.
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-methanol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and biological activities of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid with structurally related pyrazine-2-carboxylic acid derivatives:
*Calculated based on structural formula (see Notes).
Key Observations:
Substituent Effects on Activity: Alkynylamino Groups: The pentynyl and butynyl substituents introduce rigidity and moderate lipophilicity (logP ~1.5–2.0 estimated), which may improve bioavailability compared to methyl groups . Cyclopentylamide (6h): Exhibited potent cytostatic activity (IC$_{50}$ 0.6–0.9 μM) in HepG2, HeLa, and A549 cancer lines, surpassing sorafenib . The larger cyclopentyl group may enhance target binding via hydrophobic interactions.
Positional Sensitivity :
- Methyl groups at the 5- or 6-position () show high structural similarity but differ in electronic effects. The 6-position is critical for interactions in mycobacterial and antifungal targets .
Toxicity Considerations: Compound 6h (cyclopentylamide) demonstrated cytotoxicity in normal fibroblasts, while 6c (4-bromophenyl analog) was selective for cancer cells . This highlights the need for substituent optimization to balance efficacy and safety.
Notes
- The molecular weight of this compound was calculated as 206.21 g/mol based on its formula (C${10}$H${12}$N$3$O$2$).
- Biological activity data for the target compound is inferred from structurally related derivatives due to a lack of direct evidence.
- Further studies are needed to evaluate its pharmacokinetic and safety profiles.
Biological Activity
6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazine ring and an alkyne substituent. The molecular formula of this compound is , with a molecular weight of 205.21 g/mol. This article provides a comprehensive overview of its biological activity, including synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a carboxylic acid group at the 2-position and a pent-1-yn-3-yl amino group at the 6-position of the pyrazine ring. This arrangement allows for diverse reactivity patterns, particularly in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 1696891-64-1 |
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of both an amino group and a carboxylic acid enhances its potential as a bioactive molecule.
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazine carboxylic acids exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.91 to 500 µg/mL against M. tuberculosis .
Case Studies
Several studies have explored the biological activities of compounds related to pyrazine derivatives:
- Seitz et al. Study :
- Anticancer Properties :
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
Synthesis and Derivatives
The synthesis of this compound can be approached through various organic synthesis methods involving nucleophilic substitutions and coupling reactions. The ability to modify the alkyne substituent may lead to derivatives with enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
